Garcinielliptone HC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

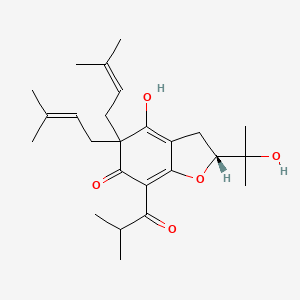

Garcinielliptone HC, also known as this compound, is a useful research compound. Its molecular formula is C25H36O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Treatment

Garcinielliptone HC has shown promising results in the field of oncology, particularly in inducing apoptosis in cancer cells.

- Mechanism of Action : Research indicates that Garcinielliptone G, a related compound, can induce apoptosis in THP-1 and Jurkat cells, which are models for human acute monocytic leukemia and T lymphocyte leukemia respectively. The compound activates caspase-dependent pathways leading to cell death, suggesting its potential as a therapeutic agent for leukemia treatment .

- Case Study : In a study where various garcinielliptone compounds were tested for cytotoxicity, Garcinielliptone G exhibited significant growth inhibition in a concentration-dependent manner. The study utilized the WST-1 assay to evaluate cell viability and demonstrated that Garcinielliptone G effectively reduced procaspase levels, indicating its role in apoptosis through intrinsic pathways .

Neuroprotection

This compound has also been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's.

- Research Findings : A study explored the effects of garcinielliptone compounds on amyloid-beta production, a key factor in Alzheimer's disease pathology. Continuous oral administration of related extracts showed a reduction in amyloid-beta levels, supporting the "amyloid hypothesis" and indicating potential for prophylactic use against Alzheimer's .

- Data Table : Below is a summary of the neuroprotective effects observed with garcinielliptone compounds:

| Compound | Model Used | Effect on Amyloid-beta | Reference |

|---|---|---|---|

| Garcinielliptone G | Human neuronal cells | Reduced production | |

| Garcinielliptone F | Mouse models | Neuroprotective effects |

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds like this compound due to their bioactive properties.

- Formulation Development : Studies have demonstrated that garcinielliptone compounds can enhance skin hydration and have anti-inflammatory properties. These attributes make them suitable candidates for incorporation into topical formulations aimed at improving skin health .

- Case Study : A formulation containing garcinielliptone extracts was evaluated for its moisturizing effects and stability. Results indicated that the formulation was well-tolerated with significant improvements in skin hydration metrics over time .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both therapeutic and cosmetic products.

- Toxicological Assessment : A study conducted repeated dose toxicity assessments on mice administered with garcinielliptone FC (a related compound). The findings indicated no significant adverse effects on body weight or organ morphology after prolonged exposure, suggesting a favorable safety profile .

- Data Table : Summary of toxicological findings:

Analyse Des Réactions Chimiques

Structural Analysis and Revision

Garcinielliptone derivatives often undergo structural revisions due to their complex polycyclic frameworks. For example:

-

Garcinielliptone FC (GFC) was initially misassigned as a type A PPAP but later corrected via total synthesis and NMR analysis to xanthochymol , a type B PPAP .

-

Garcinielliptin oxide (GO) and garcinielliptone E (GE) had their structures revised through NMR analysis and biosynthetic considerations, revealing previously misassigned cyclization patterns .

Key Structural Features Influencing Reactivity:

Synthetic and Biosynthetic Reactions

Total syntheses of related PPAPs reveal critical reaction pathways:

-

Cyclization Strategies :

-

Oxidative Modifications :

Table 1: Reaction Pathways for Garcinielliptone Analogs

Biological Activity and Associated Reactions

Garcinielliptones exhibit bioactivity through interaction with cellular targets:

-

Garcinielliptone G induces caspase-independent apoptosis in leukemia cells via:

-

Garcinielliptone FC (revised to xanthochymol) shows antiplasmodial activity through heme polymerization inhibition .

Mechanism of Apoptosis (Garcinielliptone G) :

-

Early Apoptosis : Externalization of phosphatidylserine (Annexin V binding).

-

Caspase Activation : Cleavage of procaspase-9 → caspase-3 → PARP degradation.

-

Caspase-Independent Pathway : Observed resistance to Z-VAD-FMK inhibitor.

Challenges in Reactivity Studies

Propriétés

Formule moléculaire |

C25H36O5 |

|---|---|

Poids moléculaire |

416.5 g/mol |

Nom IUPAC |

(2R)-4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3/t18-/m1/s1 |

Clé InChI |

ZAIOIYBNXHWCBT-GOSISDBHSA-N |

SMILES isomérique |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)C[C@@H](O2)C(C)(C)O |

SMILES canonique |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O |

Synonymes |

garcinielliptone HC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.